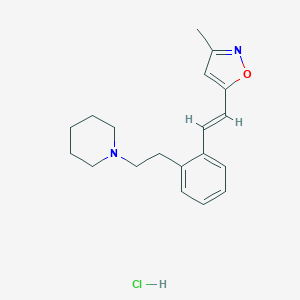
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride, also known as MPEP hydrochloride, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride acts as a selective antagonist of the mGluR5 receptor, which is widely distributed in the central nervous system. It inhibits the activity of this receptor, which is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation.
Efectos Bioquímicos Y Fisiológicos
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been shown to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA. It has also been shown to reduce oxidative stress and inflammation in the brain. In addition, (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has several advantages as a research tool, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its favorable safety profile. However, it also has some limitations, including its relatively short half-life and the need for repeated dosing in some experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride. One area of interest is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including autism spectrum disorders, schizophrenia, and depression. Finally, there is a need for further research on the safety and efficacy of (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride in human clinical trials.
Métodos De Síntesis
The synthesis of (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride involves the reaction of 2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethylamine with piperidine hydrochloride in the presence of a base. The reaction yields (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride as a white crystalline powder with a purity of over 99%.
Aplicaciones Científicas De Investigación
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, Alzheimer's disease, and addiction. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models.
Propiedades
Número CAS |
139193-88-7 |
|---|---|
Nombre del producto |
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride |
Fórmula molecular |
C19H25ClN2O |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
3-methyl-5-[(E)-2-[2-(2-piperidin-1-ylethyl)phenyl]ethenyl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-16-15-19(22-20-16)10-9-17-7-3-4-8-18(17)11-14-21-12-5-2-6-13-21;/h3-4,7-10,15H,2,5-6,11-14H2,1H3;1H/b10-9+; |
Clave InChI |
YUHXAPRRVWXISL-RRABGKBLSA-N |
SMILES isomérico |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2CCN3CCCCC3.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2CCN3CCCCC3.Cl |
SMILES canónico |
CC1=NOC(=C1)C=CC2=CC=CC=C2CCN3CCCCC3.Cl |
Sinónimos |
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



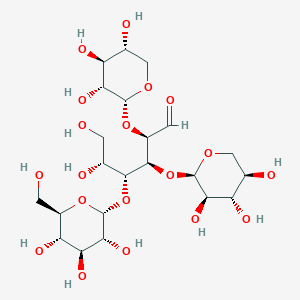
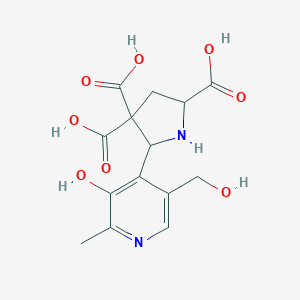
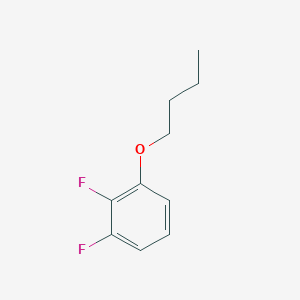
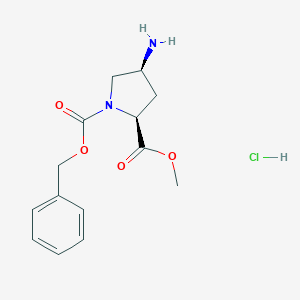
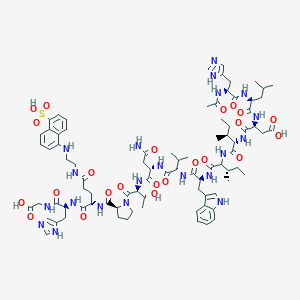
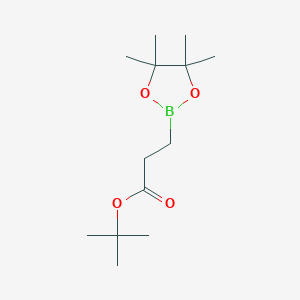
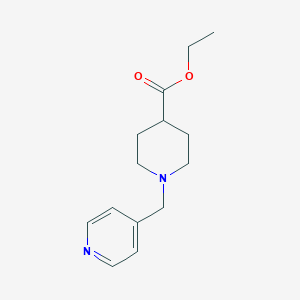
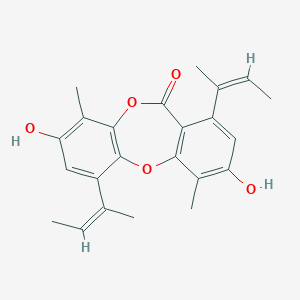
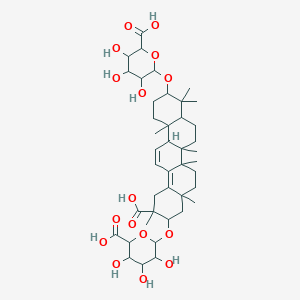
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
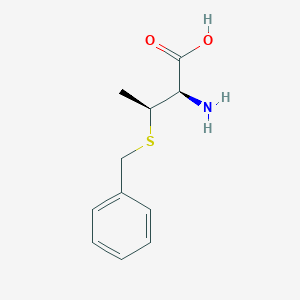
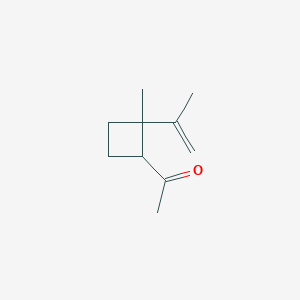
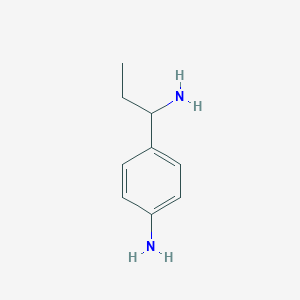
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)